AZ5385 vs. Pleconaril: Direct Comparison of HRV-2 Potency and Late-Stage Activity
AZ5385 exhibits comparable HRV-2 potency to the classic capsid binder pleconaril but demonstrates superior late-stage intervention capability. While pleconaril inhibits HRV-A2 with an EC50 of 0.1 µM in HeLa Rh cells , AZ5385 achieves an EC50 of 0.35 µM against HRV-2 in HeLa cell protection assays [1]. Crucially, AZ5385 retains full antiviral activity when added as late as 10 hours post-infection, reducing viral yield by ~1 log10, whereas pleconaril's activity is primarily restricted to early entry stages [1]. This late-stage efficacy translates to a 26-fold selectivity window (CC50 9 µM / EC50 0.35 µM) in HeLa cells [1].
| Evidence Dimension | Anti-HRV-2/HRV-A2 EC50 and time-of-addition efficacy |
|---|---|
| Target Compound Data | AZ5385: EC50 0.35 µM (HRV-2); retains activity at 10 h post-infection (1 log10 reduction) |
| Comparator Or Baseline | Pleconaril: EC50 0.1 µM (HRV-A2); activity limited to early entry stage |
| Quantified Difference | AZ5385 EC50 is 3.5-fold higher than pleconaril's HRV-A2 EC50; however, AZ5385 uniquely maintains 10 h late-stage efficacy |
| Conditions | HeLa cells, MTS-based cell viability assay, time-of-addition at MOI 1 |
Why This Matters
AZ5385 offers a distinct mechanism of action targeting progeny virion maturation, making it the preferred tool for studying late-stage viral replication where entry inhibitors fail.
- [1] Miah M, Davis AM, Hannoun C, Said JS, Fitzek M, Preston M, Smith D, Uwamariya C, Kärmander A, Lundbäck T, Bergström T, Trybala E. Identification of epidermal growth factor receptor-tyrosine kinase inhibitor targeting the VP1 pocket of human rhinovirus. Antimicrob Agents Chemother. 2024 Mar 6;68(3):e0106423. View Source
